Sardomozide - 1443105-76-7

Sardomozide

Catalog Number: EVT-8067234
CAS Number: 1443105-76-7
Molecular Formula: C11H14N6
Molecular Weight: 230.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sardomozide is a methylglyoxal-bis(guanylhydrazone) (MGBG) derivative with potential antineoplastic and antiviral properties. Sardomozide selectively binds to and inhibits S-adenosylmethionine decarboxylase (SAMDC), an enzyme essential for the biosynthesis of polyamines, such as spermine and spermidine that bind to DNA and play critical roles in cell division, cell differentiation and membrane function. By inhibiting SAMDC, sardomozide reduces the intracellular polyamine concentration, thereby interfering with cell growth and differentiation. In addition, this agent also exhibits anti-HIV effect via suppressing expression of eukaryotic translation initiation factor 5A (eIF-5A), which is essential for retroviral replication.
Source and Classification

Sardomozide has been identified through various pharmacological studies and is categorized under polyamine antagonists. It is recognized for its potential therapeutic applications in oncology, particularly in targeting tumors where polyamine synthesis is upregulated. The compound is listed under the CAS number 149400-88-4, and it has been studied extensively for its role in cancer therapy due to its ability to disrupt polyamine homeostasis .

Synthesis Analysis

The synthesis of sardomozide involves several key steps that focus on modifying the structure of existing polyamine inhibitors to enhance their efficacy. The synthetic pathway typically includes:

  1. Starting Materials: The synthesis often begins with S-adenosylmethionine or other related compounds.
  2. Reagents: Various chemical reagents are employed to facilitate decarboxylation and structural modifications.
  3. Reactions: The process may involve:
    • Decarboxylation reactions to form the active compound.
    • Purification steps such as chromatography to isolate sardomozide from by-products.
  4. Yield Optimization: Parameters such as temperature, reaction time, and concentrations are optimized to maximize yield and purity.

The synthesis can be performed under controlled laboratory conditions, ensuring the integrity of the compound throughout the process .

Molecular Structure Analysis

Sardomozide's molecular structure can be depicted as follows:

  • Molecular Formula: C₁₁H₁₄N₄O₂S
  • Molecular Weight: Approximately 270.32 g/mol

The structure features a sulfonamide group that contributes to its inhibitory action on S-adenosylmethionine decarboxylase. The spatial arrangement allows for effective binding to the enzyme's active site, thereby inhibiting its function. Detailed structural analysis using techniques like X-ray crystallography or NMR could provide insights into its binding interactions and conformational dynamics within biological systems .

Chemical Reactions Analysis

Sardomozide participates in several chemical reactions primarily focused on inhibiting polyamine biosynthesis:

  1. Inhibition of S-Adenosylmethionine Decarboxylase: Sardomozide binds to the enzyme, preventing it from catalyzing the conversion of S-adenosylmethionine into decarboxylated products necessary for polyamine synthesis.
  2. Impact on Polyamine Levels: By inhibiting this enzyme, sardomozide leads to decreased levels of putrescine, spermidine, and spermine in cells, which are critical for cell growth and proliferation.
  3. Cellular Responses: The reduction in polyamines impacts various cellular processes, including apoptosis and cell cycle regulation, making it a potential candidate for cancer therapy .
Mechanism of Action

The mechanism of action of sardomozide revolves around its role as an inhibitor of S-adenosylmethionine decarboxylase:

  1. Binding Affinity: Sardomozide exhibits a high binding affinity (IC₅₀ = 5 nM) for S-adenosylmethionine decarboxylase, effectively blocking substrate access to the enzyme .
  2. Polyamine Depletion: This inhibition leads to a significant decrease in intracellular polyamines, which are essential for cellular functions such as DNA stabilization and protein synthesis.
  3. Oncogenic Effects: In cancer cells, where polyamines are often overproduced due to oncogenic signaling pathways (e.g., MYC), sardomozide disrupts these pathways, leading to reduced tumor growth and enhanced sensitivity to other therapeutic agents .
Physical and Chemical Properties Analysis

The physical and chemical properties of sardomozide include:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents such as DMSO.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for determining the appropriate formulation and delivery methods for therapeutic applications in clinical settings .

Applications

Sardomozide has several scientific applications primarily within oncology:

  1. Cancer Therapy: As a potent inhibitor of polyamine synthesis, sardomozide is being explored in clinical trials for treating various cancers, including neuroblastoma and other malignancies characterized by elevated polyamine levels.
  2. Research Tool: It serves as a valuable tool in research settings to study polyamine metabolism and its implications in cancer biology.
  3. Combination Therapies: Investigations into combining sardomozide with other chemotherapeutic agents are ongoing to enhance therapeutic efficacy against resistant cancer types .
Introduction to Sardomozide in Polyamine Metabolism Research

Polyamines (putrescine, spermidine, and spermine) are evolutionarily conserved organic cations essential for cellular proliferation, differentiation, and survival [1]. Their homeostasis is tightly regulated through biosynthesis, catabolism, and transport, with dysregulation implicated in cancer, neurodegenerative disorders, and aging [1] [9]. Within this metabolic network, S-adenosylmethionine decarboxylase (SAMDC), also termed adenosylmethionine decarboxylase 1 (AMD1), serves as a pivotal enzymatic checkpoint controlling the synthesis of higher-order polyamines [1]. Sardomozide (CGP 48664, SAM486A) emerged as a highly selective second-generation SAMDC inhibitor, providing researchers with a precise pharmacological tool to dissect polyamine metabolism and its functional consequences [7] [8].

Role of S-Adenosylmethionine Decarboxylase (SAMDC) in Polyamine Biosynthesis

SAMDC occupies a critical position in polyamine biosynthesis, catalyzing an indispensable step downstream of the rate-limiting enzyme ornithine decarboxylase (ODC). SAMDC decarboxylates S-adenosylmethionine (SAM) to form S-adenosyl-5'-(3-methylthiopropylamine), more commonly known as decarboxylated *S-adenosylmethionine (dcSAM) [1] [9]. This reaction consumes ATP and generates a unique aminopropyl group donor essential for the subsequent reactions catalyzed by spermidine synthase (SRM) and spermine synthase (SMS). SRM transfers the aminopropyl group from dcSAM to putrescine, forming spermidine, while SMS transfers another aminopropyl group from dcSAM to spermidine, forming spermine [1]. Crucially, dcSAM serves exclusively as the aminopropyl donor for these reactions and has no significant role in SAM-dependent methyltransferase reactions.

The enzymatic activity and regulation of SAMDC are complex and essential for maintaining polyamine homeostasis:

  • Rate-Limiting Function: While ODC controls putrescine production, SAMDC activity governs the provision of dcSAM, thereby directly limiting the synthesis of spermidine and spermine. The enzyme is subject to sophisticated feedback regulation. Elevated spermidine and spermine levels potently inhibit SAMDC, preventing dcSAM accumulation and unnecessary consumption of the vital methyl donor SAM [1].
  • Regulatory Mechanisms: SAMDC is regulated at multiple levels, including gene transcription, translation, and post-translational modifications. Its translation involves an unusual +1 ribosomal frameshift mechanism, generating a truncated regulatory peptide alongside the full-length enzyme [1]. Furthermore, SAMDC is degraded by the 26S proteasome in a ubiquitin-independent, NQO1-dependent manner, contributing to its relatively rapid turnover [1].
  • Metabolic Linkage: SAMDC acts as a metabolic bridge, connecting the methionine cycle and polyamine synthesis. By decarboxylating SAM, SAMDC diverts this molecule from its primary role in methylation reactions toward polyamine production. This makes SAMDC a key node influencing cellular methylation potential and polyamine pools [1] [2] [9].

Table 1: Key Enzymes in Mammalian Polyamine Biosynthesis and Their Inhibitors

EnzymeGeneFunctionKey InhibitorsImpact of Inhibition
Ornithine DecarboxylaseODC1Rate-limiting decarboxylation of ornithine to putrescineDifluoromethylornithine (DFMO, Eflornithine)Depletion of putrescine, spermidine, spermine
S-Adenosylmethionine DecarboxylaseAMD1Decarboxylation of SAM to dcSAM (aminopropyl donor)Sardomozide (CGP 48664), MGBGDepletion of dcSAM, spermidine, spermine; SAM accumulation
Spermidine SynthaseSRMTransfer of aminopropyl group from dcSAM to putrescine forming spermidine(No widely used specific inhibitors)Spermidine depletion; putrescine accumulation
Spermine SynthaseSMSTransfer of aminopropyl group from dcSAM to spermidine forming spermine(No widely used specific inhibitors)Spermine depletion; spermidine accumulation

Sardomozide as a Selective SAMDC Inhibitor: Historical Context and Discovery

The quest for effective polyamine synthesis inhibitors intensified in the late 20th century as the significance of polyamines in cell proliferation and cancer became evident. Early SAMDC inhibitors, like methylglyoxal bis(guanylhydrazone) (MGBG), demonstrated potent antiproliferative effects but suffered from significant off-target toxicity and limited specificity, hindering their research utility and therapeutic potential [7]. Sardomozide was developed in the early 1990s by Ciba-Geigy (now Novartis) as a rationally designed successor to MGBG, aiming for enhanced potency and selectivity against SAMDC [7] [8].

Sardomozide belongs to a class of bis(guanylhydrazone) compounds but features structural optimizations conferring superior properties:

  • Mechanism of Action: Sardomozide acts as a potent competitive inhibitor of SAMDC. It binds tightly to the active site, effectively blocking the conversion of SAM to dcSAM [3] [7] [8]. Biochemical assays established its impressive inhibitory potency with an IC50 of 5 nM against the purified enzyme, significantly more potent than MGBG [3] [7] [8].
  • Cellular Effects: Treatment of cells with Sardomozide (typically 1-10 µM range in research settings) profoundly impacts polyamine metabolism. It rapidly depletes intracellular dcSAM levels, leading to a dramatic decrease in spermidine and spermine synthesis. Consequently, spermidine and spermine pools are depleted, while their precursor putrescine accumulates due to the unimpeded activity of ODC [1] [7]. For example, treatment of CHO cells with 3 µM Sardomozide for 48 hours reduced intracellular SAMDC activity to merely 10% of control levels [3] [8].
  • Specificity: A key advancement over MGBG was Sardomozide's improved specificity profile. While MGBG inhibited other enzymes (e.g., diamine oxidase) and interacted with nucleic acids, Sardomozide demonstrated a much cleaner profile, primarily targeting SAMDC without major interference with mitochondrial function or DNA/RNA binding at research concentrations [7]. This specificity made it a more reliable tool for attributing observed biological effects directly to SAMDC inhibition and polyamine depletion.
  • Research Validation: Sardomozide became a cornerstone tool in polyamine research. In vitro studies across diverse cancer cell lines (e.g., breast cancer MDA-MB-435, neuroblastoma) demonstrated that Sardomozide-induced SAMDC inhibition suppressed cell proliferation, clonogenicity, and invasiveness, often correlating with spermine depletion and activation of stress signaling pathways (e.g., STAT1/3, ERK1/2, p38) [7]. Crucially, these effects were frequently reversed by exogenous spermidine or spermine, confirming the polyamine-specific mechanism. In vivo studies, particularly in xenograft models (e.g., MDA-MB-435 breast cancer in nude mice), showed that Sardomozide administration (e.g., 1 mg/kg) significantly suppressed tumor growth, accompanied by decreased tumor spermine levels [7].
  • Clinical Translation Attempts: Based on promising preclinical antitumor activity, Sardomozide entered clinical development (Phase I/II trials) in the late 1990s/early 2000s for cancers like metastatic melanoma, non-Hodgkin's lymphoma, and colorectal cancer [5] [7]. However, while demonstrating some biological activity, these trials did not yield sufficient therapeutic efficacy in the tested regimens to warrant further advancement as a single agent. A Phase II trial in metastatic melanoma concluded that "using the present dose and schedule of administration, SAM486A does not have significant therapeutic potential" [7]. Consequently, its clinical development was discontinued. Despite this, Sardomozide remains a highly valuable and extensively used research compound for probing SAMDC function and polyamine-dependent processes in vitro and in vivo.

Table 2: Sardomozide: Key Characteristics and Research Applications

CharacteristicDetail
SynonymsCGP 48664, CGP 48664A, CGP-48664, SAM486A, SAM-486A
Chemical FormulaC₁₁H₁₄N₆ (Free base); C₁₁H₁₆Cl₂N₆ (Dihydrochloride salt)
CAS Registry Number149400-88-4 (Free base); 138794-73-7 (Dihydrochloride)
Molecular Weight230.27 g/mol (Free base); 303.19 g/mol (Dihydrochloride)
Mechanism of ActionPotent, competitive inhibitor of S-Adenosylmethionine Decarboxylase (SAMDC/AMD1)
IC50 (SAMDC)5 nM
Primary Research EffectDepletion of decarboxylated S-adenosylmethionine (dcSAM), spermidine, spermine; accumulation of putrescine
Key Research FindingsSuppression of cancer cell proliferation, clonogenicity & invasiveness in vitro; Inhibition of tumor growth in vivo (xenografts); Activation of stress signaling pathways (STAT, MAPK); Induction of p53 in wild-type cells; Connection to autophagy regulation via spermidine depletion.
Clinical PhasePhase II (Discontinued - Non-Hodgkin Lymphoma, Melanoma); Phase I (Solid Tumors)

Sardomozide's legacy lies in its critical role as a specific molecular probe. By enabling the selective inhibition of SAMDC, it has illuminated the enzyme's non-redundant function in polyamine biosynthesis, the cellular consequences of spermidine and spermine depletion (including effects on proliferation, signaling, gene expression, and autophagy), and the complex feedback mechanisms governing polyamine homeostasis [1] [7] [9]. While its therapeutic journey halted, Sardomozide continues to be an indispensable tool in fundamental and translational research exploring the multifaceted roles of polyamines in health and disease.

Properties

CAS Number

1443105-76-7

Product Name

Sardomozide

IUPAC Name

(1E)-1-(diaminomethylidenehydrazinylidene)-2,3-dihydroindene-4-carboximidamide

Molecular Formula

C11H14N6

Molecular Weight

230.27 g/mol

InChI

InChI=1S/C11H14N6/c12-10(13)8-3-1-2-7-6(8)4-5-9(7)16-17-11(14)15/h1-3H,4-5H2,(H3,12,13)(H4,14,15,17)/b16-9+

InChI Key

CYPGNVSXMAUSJY-CXUHLZMHSA-N

SMILES

C1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N

Canonical SMILES

C1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N

Isomeric SMILES

C1C/C(=N\N=C(N)N)/C2=C1C(=CC=C2)C(=N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.